Cyanobacterin

Photosynthesis Inhibition Herbicide Resistance Mechanism of Action

Sourcing orthogonal PSII probes for herbicide resistance research is a persistent bottleneck-most inhibitors converge on the same DCMU-binding pocket. Cyanobacterin targets a unique QB site with zero cross-resistance in DCMU-resistant mutants, enabling independent target validation. • Distinct binding: no cross-resistance to DCMU in Anacystis nidulans R2 mutant strains • High potency: complete Hill reaction inhibition at 110 nM in isolated pea chloroplasts • Broad-spectrum: 2.3-5 µM activity vs. cyanobacteria, algae & angiosperms Standard packs: 10-100 mg; bulk custom synthesis available.

Molecular Formula C23H23ClO6
Molecular Weight 430.9 g/mol
CAS No. 80902-00-7
Cat. No. B1239541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanobacterin
CAS80902-00-7
Synonymscyanobacterin
Molecular FormulaC23H23ClO6
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O
InChIInChI=1S/C23H23ClO6/c1-13(2)23(26)17(8-15-9-18(24)21-19(10-15)28-12-29-21)22(25)30-20(23)11-14-4-6-16(27-3)7-5-14/h4-7,9-11,13,17,26H,8,12H2,1-3H3/b20-11-/t17-,23+/m0/s1
InChIKeyYYPUQBCQRSMSKU-YLBRSAIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanobacterin (CAS 80902-00-7) Sourcing Guide: Properties and Research Procurement


Cyanobacterin (CAS 80902-00-7) is a chlorinated diaryl-substituted γ-lactone natural product, classified as a furanolide, first isolated from the freshwater cyanobacterium *Scytonema hofmanni* [1]. It functions as a potent photosynthesis inhibitor, targeting electron transport within Photosystem II (PSII) [2]. With a molecular formula of C₂₃H₂₃ClO₆ and a molecular weight of 430.9 g/mol, its core structure is defined by a chlorine-containing benzodioxole ring, a methoxyphenyl group, and a γ-lactone [1][3].

Cyanobacterin Procurement Risk: Why Analogs Cannot Be Directly Substituted


Direct substitution of cyanobacterin with its closest structural analogs or other PSII inhibitors is scientifically invalid for critical research. While both cyanobacterin and the classic PSII inhibitor DCMU [3-(3,4-dichlorophenyl)-1,1-dimethylurea] target photosynthetic electron transport, they do so via distinct binding sites and mechanisms [1][2]. Moreover, seemingly minor structural changes to the cyanobacterin scaffold, such as replacing the methylenedioxy group with a hydroxyl moiety, abolish its whole-cell biological activity, underscoring an extreme sensitivity in the structure-activity relationship (SAR) [3][4]. The evidence below demonstrates that biological activity, potency, and resistance profile are not a class effect but are uniquely tied to cyanobacterin's specific molecular architecture.

Cyanobacterin Comparative Potency, Selectivity, and SAR: A Data-Driven Selection Guide


Mechanistic Differentiation: Cyanobacterin Binds a Unique PSII Site Distinct from DCMU

Cyanobacterin inhibits photosynthetic electron transport at a unique site in Photosystem II (PSII), distinct from the classic urea/triazine binding site targeted by DCMU. This is proven by cross-resistance studies: a DCMU-resistant mutant of the cyanobacterium *Anacystis nidulans* R2 remains fully susceptible to cyanobacterin, and conversely, a cyanobacterin-resistant mutant exhibits wild-type susceptibility to DCMU [1]. Functional analysis further indicates cyanobacterin blocks electron flow from quinone-A (QA) to quinone-B (QB), a site different from DCMU's action [2].

Photosynthesis Inhibition Herbicide Resistance Mechanism of Action Thylakoid Membrane

Comparative Potency in Isolated Chloroplasts: Cyanobacterin vs. DCMU

In functional assays using isolated pea chloroplasts, cyanobacterin's inhibitory potency on the Hill reaction is comparable to DCMU, a benchmark synthetic PSII herbicide. Under the same experimental conditions, cyanobacterin achieved complete inhibition of oxygen evolution at a concentration of 110 nM, which was noted as being comparable to DCMU [1]. Furthermore, the concentration required to inhibit the Hill reaction was generally lower than that for DCMU across multiple electron acceptors [2].

Hill Reaction Photosynthesis Inhibition Chloroplast Assay Structure-Activity Relationship

Structure-Activity Relationship (SAR) Criticality: Hydroxy Analog Lacks Whole-Cell Activity

The presence of the methylenedioxy group on the chlorinated aromatic ring is not a minor structural feature; it is critical for biological function. An endogenous analog from *Scytonema hofmanni*, which replaces this group with a hydroxyl moiety, was compared side-by-side with cyanobacterin. While the analog remained an effective inhibitor of photosynthetic electron transport in isolated thylakoid membranes, it demonstrated little to no effect on the growth of intact algal cells [1]. This indicates that the methylenedioxy group is essential for bioavailability, cellular uptake, or stability within the whole organism.

Structure-Activity Relationship Natural Product Analog Photosystem II Inhibitor Algicidal Activity

Cross-Kingdom Activity and Baseline Potency: Broad-Spectrum Photosynthetic Inhibition

Cyanobacterin's activity is not restricted to its source phylum; it exhibits potent and broad-spectrum inhibition of photosynthetic eukaryotes and angiosperms at similar concentrations. Baseline studies show it is toxic to most cyanobacteria at approximately 5 µM, and subsequent work demonstrated inhibition of most eukaryotic algae at a similar concentration [1]. Furthermore, it inhibits the growth of both aquatic (e.g., *Lemna*) and terrestrial angiosperms (e.g., corn, peas) [2].

Algicide Herbicide Cross-Kingdom Activity Photosynthetic Toxicity

Acute Toxicity to a Non-Target Aquatic Invertebrate: 48-hr LC50 in Daphnia magna

A key differentiator for cyanobacterin in environmental application contexts is its quantified toxicity to non-target organisms. An acute toxicity study on the planktonic crustacean *Daphnia magna* established a 48-hour LC50 of approximately 1.37 µg/mL [1]. This value provides a crucial baseline for assessing potential environmental risk and comparing its non-target effects against synthetic alternatives.

Ecotoxicology Environmental Risk Assessment Aquatic Toxicology Algicide Development

Cyanobacterin in Practice: Validated Research Applications and Use Cases


Photosynthesis Research: Probing PSII Electron Transport

As demonstrated by its distinct binding site relative to DCMU [1], cyanobacterin is an indispensable tool for dissecting the QB-binding pocket of Photosystem II. Researchers investigating electron flow from QA to QB, or studying the mechanisms of herbicide resistance in cyanobacteria and plants, can use cyanobacterin as an orthogonal probe to map binding domains not accessible with classic urea or triazine herbicides [2].

Structure-Activity Relationship (SAR) and Chemical Biology Studies

The stark difference in whole-cell activity between cyanobacterin and its hydroxy analog highlights a stringent SAR profile [3]. This makes cyanobacterin an ideal parent scaffold for chemical biology programs aimed at understanding the molecular determinants of cellular uptake, stability, and target engagement in photosynthetic organisms. Its complex diaryl-substituted γ-lactone core provides multiple vectors for synthetic derivatization [4].

Algicide and Herbicide Discovery Benchmarking

With its potent, broad-spectrum activity in the low micromolar range (approx. 2.3-5 µM) against cyanobacteria, algae, and angiosperms [5], cyanobacterin serves as a high-potency natural product benchmark for screening new synthetic or natural algicides/herbicides. Its established potency against DCMU in chloroplast assays (110 nM) provides a clear performance target for new PSII inhibitors [6].

Environmental Toxicology and Risk Assessment Studies

Cyanobacterin's established 48-hr LC50 of 1.37 µg/mL in *Daphnia magna* [7] provides a critical data point for researchers modeling the environmental impact of natural algicides. It allows for direct comparison against the ecotoxicity profiles of synthetic alternatives, serving as a key input for quantitative structure-activity relationship (QSAR) models and environmental risk assessments for potential field applications [7].

Technical Documentation Hub

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